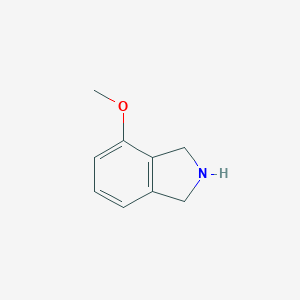

4-Methoxyisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDSDKAYJZLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564156 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-73-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxyisoindoline: A Technical Overview for Drug Discovery Professionals

CAS Number: 127168-73-4

This technical guide provides a comprehensive overview of 4-Methoxyisoindoline, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule, this document leverages information on the broader isoindoline class of compounds to infer potential properties, synthesis methodologies, and areas of biological significance.

Core Chemical and Physical Properties

While specific experimental values for this compound are not extensively documented, the fundamental properties have been established. The table below summarizes the known quantitative data for this compound and, for comparative purposes, the experimentally determined properties of the parent compound, isoindoline.

| Property | This compound | Isoindoline (Parent Compound) |

| CAS Number | 127168-73-4[1] | 496-12-8 |

| Molecular Formula | C₉H₁₁NO[1] | C₈H₉N |

| Molecular Weight | 149.19 g/mol [1] | 119.16 g/mol |

| Synonyms | 2,3-Dihydro-4-methoxy-1H-isoindole | 1,3-Dihydro-2H-isoindole |

| Predicted Melting Point | Not available | 17 °C |

| Predicted Boiling Point | Not available | 221 °C |

| Predicted Solubility | Not available | Not available |

Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of substituted isoindolines can be achieved through various established organic chemistry routes. A general and efficient method involves the asymmetric synthesis of 3-substituted isoindolinones followed by reduction. The following diagram illustrates a logical experimental workflow for the synthesis and characterization of this compound, a crucial process in drug discovery and development.

Experimental Protocols

A general procedure for the synthesis of a substituted isoindoline, adapted from established methodologies, is outlined below. Please note that specific reaction conditions would require optimization for this compound.

-

Synthesis of (S)-2-(tert-butylsulfinyl)-4-methoxyisoindolin-1-one: This chiral intermediate can be synthesized from the corresponding methyl 2-formyl-3-methoxybenzoate in a two-step process.

-

Deprotonation and Alkylation: The intermediate is deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting carbanion is then alkylated with a suitable electrophile.

-

Reduction to this compound: The resulting 3-substituted isoindolinone can be reduced to the corresponding isoindoline using a reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂).

-

Purification and Characterization: The final product would be purified using column chromatography. Characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) to determine purity. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.

Potential Biological Significance

The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3]

The introduction of a methoxy group onto an aromatic ring can significantly influence the biological activity of a molecule.[4][5][6] A methoxy group can alter the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with biological targets.[7] Furthermore, the metabolic O-demethylation of a methoxy group can lead to the formation of a hydroxyl group, which can result in metabolites with altered pharmacological profiles.[8]

Given the established biological importance of the isoindoline core, this compound represents a valuable scaffold for further chemical exploration and drug discovery efforts. Its potential biological activities could be diverse and warrant investigation in various therapeutic areas. The logical next step for researchers would be to synthesize and characterize this compound, followed by a broad biological screening to identify potential therapeutic applications. This would be followed by structure-activity relationship (SAR) studies to optimize its biological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-methoxy-2,3-dihydro-1H-isoindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document outlines two distinct strategies: a route commencing from 3-methoxy-1,2-dimethylbenzene via bromination and cyclization, and an alternative pathway involving the reduction of a 4-methoxyphthalimide precursor. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Pathways

The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole can be effectively achieved through two main routes, each with its own set of advantages and considerations.

Route 1: From 3-Methoxy-1,2-dimethylbenzene

This pathway involves the initial benzylic bromination of 3-methoxy-1,2-dimethylbenzene to yield 1,2-bis(bromomethyl)-3-methoxybenzene, followed by a cyclization reaction with a nitrogen source, typically ammonia, to form the desired isoindoline ring.

Route 2: From 3-Methoxyphthalic Acid

This approach begins with the conversion of 3-methoxyphthalic acid to its corresponding anhydride, which is then transformed into 4-methoxyphthalimide. The final step involves the reduction of the phthalimide to the target 4-methoxy-2,3-dihydro-1H-isoindole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a comparative analysis of the two pathways.

| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Yield (%) |

| 1 | 1 | Radical Bromination | 3-Methoxy-1,2-dimethylbenzene | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride | ~70-80% (estimated) |

| 2 | Cyclization | 1,2-Bis(bromomethyl)-3-methoxybenzene | Ammonia | Ethanol | ~60-70% (estimated) | |

| 2 | 1 | Anhydride Formation | 3-Methoxyphthalic Acid | Acetic Anhydride | Acetic Anhydride | High |

| 2 | Imide Formation | 3-Methoxyphthalic Anhydride | Aqueous Ammonia | - | ~95% | |

| 3 | Reduction | 4-Methoxyphthalimide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | ~80-90% |

Experimental Protocols

Route 1: Synthesis from 3-Methoxy-1,2-dimethylbenzene

Step 1: Synthesis of 1,2-Bis(bromomethyl)-3-methoxybenzene

-

Materials: 3-Methoxy-1,2-dimethylbenzene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

-

Procedure: To a solution of 3-methoxy-1,2-dimethylbenzene (1 equivalent) in carbon tetrachloride, N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford 1,2-bis(bromomethyl)-3-methoxybenzene.

Step 2: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole

-

Materials: 1,2-Bis(bromomethyl)-3-methoxybenzene, Ethanolic ammonia solution.

-

Procedure: A solution of 1,2-bis(bromomethyl)-3-methoxybenzene (1 equivalent) in ethanol is added to a stirred solution of excess ethanolic ammonia at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is then evaporated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 4-methoxy-2,3-dihydro-1H-isoindole. Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt.

Route 2: Synthesis from 3-Methoxyphthalic Acid

Step 1: Synthesis of 3-Methoxyphthalic Anhydride

-

Materials: 3-Methoxyphthalic acid, Acetic anhydride.

-

Procedure: A mixture of 3-methoxyphthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours. The reaction mixture is then cooled, and the precipitated 3-methoxyphthalic anhydride is collected by filtration, washed with a small amount of cold ether, and dried.

Step 2: Synthesis of 4-Methoxyphthalimide

-

Materials: 3-Methoxyphthalic anhydride, Concentrated aqueous ammonia.

-

Procedure: 3-Methoxyphthalic anhydride (1 equivalent) is heated with an excess of concentrated aqueous ammonia. The initial product, the ammonium salt of the phthalamic acid, is formed. Continued heating of this intermediate results in the loss of water and cyclization to form 4-methoxyphthalimide. The solid product is collected by filtration, washed with water, and can be recrystallized from ethanol to yield pure 4-methoxyphthalimide.[1]

Step 3: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole

-

Materials: 4-Methoxyphthalimide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

-

Procedure: To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 4-methoxy-2,3-dihydro-1H-isoindole.[2][3][4][5][6][7]

Mandatory Visualizations

Caption: Comparative workflow of the two primary synthetic routes to 4-methoxy-2,3-dihydro-1H-isoindole.

Caption: Experimental workflow for the reduction of 4-methoxyphthalimide using lithium aluminum hydride.

References

4-Methoxyisoindoline chemical structure and IUPAC name

Technical Guide: 4-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound this compound, focusing on its core identification characteristics.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a bicyclic isoindoline core, which is a dihydro-1H-isoindole, substituted with a methoxy group (-OCH₃) at the 4-position of the benzene ring.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methoxy-2,3-dihydro-1H-isoindole .[1] This systematic name precisely describes the molecular architecture: "4-methoxy" indicates the substituent and its location, "2,3-dihydro" specifies the saturation of the five-membered heterocyclic ring, and "1H-isoindole" defines the parent bicyclic structure.[1]

Compound Identification Data

For ease of reference and comparison, key identifying data for this compound are summarized in the table below. Such data is fundamental for compound registration, analytical characterization, and computational modeling.

| Identifier | Value |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-isoindole |

| CAS Number | 127168-73-4[2] |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Canonical SMILES | COC1=C2CNCC2=CC=C1 |

Logical Workflow for Compound Characterization

The identification and structural elucidation of a chemical entity like this compound follows a standardized logical workflow. This process begins with sample analysis and culminates in the assignment of a definitive structure and systematic name. The following diagram illustrates this fundamental workflow, which is a cornerstone of chemical and pharmaceutical research.

Caption: General workflow for chemical structure elucidation.

References

Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyisoindoline, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic CH |

| ~6.8-7.0 | m | 1H | Aromatic CH |

| ~4.1-4.3 | s | 4H | CH₂-N-CH₂ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.0-3.0 | br s | 1H | NH |

Note: Predicted values are based on general chemical shift ranges and data from substituted isoindoline derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-OCH₃ |

| ~140-145 | Quaternary Aromatic C |

| ~125-135 | Quaternary Aromatic C |

| ~120-130 | Aromatic CH |

| ~110-120 | Aromatic CH |

| ~100-110 | Aromatic CH |

| ~55 | OCH₃ |

| ~50 | CH₂-N |

Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline structures.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions expected for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch |

| 1580-1620 | Strong | C=C Aromatic Ring Stretch |

| 1230-1270 | Strong | Aryl-O Stretch (asymmetric) |

| 1020-1080 | Strong | Aryl-O Stretch (symmetric) |

| 1100-1200 | Medium | C-N Stretch |

Note: These predictions are based on characteristic infrared absorption frequencies for secondary amines, aromatic ethers, and substituted benzene rings.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M-CH₃]⁺ |

| 121 | [M-CO]⁺ or [M-C₂H₄]⁺ |

| 118 | [M-OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The predicted molecular ion corresponds to the exact mass of this compound (C₉H₁₁NO). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[8][9][10][11]

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, general methodologies for these techniques are well-established.[12]

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[13]

IR Spectroscopy:

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry:

Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general process of synthesizing, purifying, and spectroscopically analyzing a chemical compound.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxyisoindoline

This compound is a heterocyclic organic compound featuring an isoindoline core substituted with a methoxy group. The isoindoline scaffold is a key structural motif in a number of clinically used drugs, valued for its ability to interact with various biological targets.[1] The presence of the methoxy group, an electron-donating substituent, can influence the molecule's physicochemical properties, including its solubility, stability, and metabolic profile.[2] Understanding these properties is paramount for the development of this compound as a potential therapeutic agent.

This technical guide outlines the methodologies for a comprehensive assessment of the solubility and stability of this compound, in line with regulatory expectations for drug development.[3][4][5][6][7][8][9][10]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility.[11] A thorough solubility profile should be established in a range of aqueous and organic solvents.

Based on its structure, this compound is expected to be a weakly basic compound due to the secondary amine in the isoindoline ring. The methoxy group may slightly increase its lipophilicity. As such, its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions where the amine is protonated. Solubility in organic solvents will be influenced by the polarity of the solvent.[12][13][14]

2.2.1. Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

-

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile).[11][15][16]

-

Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]

-

2.2.2. Kinetic Solubility Assessment

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to quickly assess solubility.

-

Protocol:

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

-

Shake the mixture at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the amount of compound that has precipitated, often by nephelometry or turbidimetry. Alternatively, the concentration of the dissolved compound can be quantified after filtration.[17]

-

The following table provides a template for summarizing the solubility data for this compound.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | Thermodynamic | ||

| Water | 37 | Thermodynamic | ||

| PBS (pH 5.0) | 37 | Thermodynamic | ||

| PBS (pH 7.4) | 37 | Thermodynamic | ||

| PBS (pH 9.0) | 37 | Thermodynamic | ||

| Simulated Gastric Fluid | 37 | Thermodynamic | ||

| Simulated Intestinal Fluid | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| Acetone | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic (from DMSO) |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][19] Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][20][21][22] These studies are essential for developing stability-indicating analytical methods.[19][23][24][25]

Forced degradation studies should be performed on a single batch of this compound.[3][4] The goal is to achieve 5-20% degradation of the parent compound.[21]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Conditions: Treat a solution of this compound with 0.1 M to 1 M NaOH.[21]

-

Procedure: Incubate at room temperature or elevated temperatures for a specified duration. Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Conditions: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[22]

-

Procedure: Incubate at room temperature for a specified duration.

-

-

Thermal Degradation:

-

Photostability:

-

Conditions: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21]

-

Procedure: A control sample should be protected from light to serve as a comparator.

-

The results of the forced degradation studies can be summarized in the following table.

| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | |||

| Oxidative Degradation | 3% H₂O₂ | 24 hours | RT | |||

| Thermal (Solid State) | Dry Heat | 7 days | 80 | |||

| Photolytic (Solution) | ICH Q1B | - | RT | |||

| Photolytic (Solid State) | ICH Q1B | - | RT |

While specific degradation pathways for this compound are unknown, general chemical principles suggest potential routes of degradation:

-

Hydrolysis: The ether linkage of the methoxy group could potentially be susceptible to cleavage under harsh acidic conditions.

-

Oxidation: The secondary amine of the isoindoline ring and the aromatic ring could be susceptible to oxidation.[26][27]

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

The identification of degradation products would require techniques such as LC-MS/MS and NMR spectroscopy.

Visualization of Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijsdr.org [ijsdr.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov.ph [fda.gov.ph]

- 9. fda.gov [fda.gov]

- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. csustan.edu [csustan.edu]

- 15. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. benchchem.com [benchchem.com]

- 19. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. ijrpp.com [ijrpp.com]

- 23. ijtsrd.com [ijtsrd.com]

- 24. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 25. web.vscht.cz [web.vscht.cz]

- 26. pharmacy180.com [pharmacy180.com]

- 27. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability and suppliers of 4-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisoindoline, also known as 4-methoxy-2,3-dihydro-1H-isoindole, is a substituted isoindoline derivative. The isoindoline scaffold is a core structural motif found in various biologically active compounds and natural products, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthesis protocol for this compound and its hydrochloride salt, intended for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its common salt form are summarized below. These parameters are essential for experimental design, formulation, and analytical characterization.

Table 1: Physicochemical Data

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-isoindole | 4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |

| CAS Number | 127168-73-4 | 1203682-51-2 |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO |

| Molecular Weight | 149.19 g/mol | 185.65 g/mol |

| Appearance | Data not available | Slightly yellow solid |

| Solubility | Data not available | Enhanced aqueous solubility over free base |

Commercial Availability and Suppliers

This compound and its hydrochloride salt are available from various chemical suppliers, typically on a research scale. Purity levels are generally high, suitable for most R&D applications. Pricing is subject to fluctuation and should be confirmed by direct inquiry.

Table 2: Commercial Supplier Information

| Supplier | Product Name | CAS Number | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound hydrochloride | 1203682-51-2 | CIAH987F68E2 | Not specified | Inquire |

| BOC Sciences | Methyl Isoindoline-4-carboxylate Hydrochloride | 127168-90-5 | BB006737 | Not specified | Inquire |

| Alfa Chemistry | Methyl isoindoline-4-carboxylate hcl | 127168-90-5 | ACM127168905 | Not specified | Inquire |

| ChemUniverse | This compound HYDROCHLORIDE | 1203682-51-2 | Not specified | Custom | Inquire |

| ACE Biolabs | This compound hydrochloride | 1203682-51-2 | C40443B | 97% | 25mg, 50mg |

*Note: Some suppliers list the related methyl ester derivative. Researchers should verify the exact structure with the supplier before purchase.

Synthesis and Experimental Protocols

Representative Synthesis of 4-Substituted Isoindolines

This process involves the initial formation of an N-benzyl protected isoindoline followed by a deprotection/reduction step to yield the final product.

Step 1: Synthesis of 2-Benzyl-4-methoxyisoindoline

-

Reaction Setup: To a round-bottomed flask, add 1-bromo-2,3-bis(bromomethyl)benzene (1 equivalent), benzylamine (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and toluene as the solvent.[2]

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C).[2]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).[2]

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, N-benzyl-4-methoxyisoindoline, can be purified further by column chromatography on silica gel.

Step 2: Debenzylation to form this compound Hydrochloride

-

Reaction Setup: Dissolve the N-benzyl-4-methoxyisoindoline from the previous step (1 equivalent) in an alcoholic solvent such as methanol or ethanol.[2]

-

Catalyst and Reagent: Add 5-10% Palladium on carbon (Pd/C) as the catalyst (typically 10:1 substrate to catalyst mass ratio) and formic acid (4 equivalents) as the hydrogen source.[2]

-

Reaction Conditions: Heat the reaction mixture to 60-65 °C for 2-3 hours.[2]

-

Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

-

Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the representative synthesis described above.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, for the related compound, isoindoline, and other hydrochloride salts, general handling precautions should be observed.[3]

-

Hazard Statements: May cause skin, eye, and respiratory tract irritation.[3][4] The toxicological properties have not been fully investigated.[4]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Users must consult the supplier-provided SDS for specific handling and safety information before use.

Conclusion

This compound is a commercially available research chemical that serves as a valuable building block for more complex molecules. While a dedicated, published synthesis protocol is not prominent, its preparation can be reasonably achieved through established methods for analogous isoindoline structures. The data presented in this guide are intended to facilitate its procurement and application in drug discovery and chemical synthesis programs.

References

4-Methoxyisoindoline: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyisoindoline is a heterocyclic building block with emerging significance in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a methoxy group provide a valuable scaffold for the synthesis of novel therapeutic agents. While direct research on the biological activity of this compound is limited, its incorporation into more complex molecules has led to the development of potent enzyme inhibitors. This technical guide consolidates the available information on the synthesis of this compound and explores its potential research applications based on the biological activities of its derivatives, primarily in the areas of oncology and neurodegenerative diseases. The document provides detailed synthetic protocols, outlines relevant screening assays, and presents quantitative data for key derivatives to inform future research and development efforts.

Introduction

The isoindoline scaffold is a "privileged" structure in drug discovery, forming the core of several approved drugs with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer agents. The introduction of a methoxy substituent at the 4-position of the isoindoline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further chemical modifications. Although this compound itself has not been extensively studied as a pharmacologically active agent, its utility as a key intermediate in the synthesis of targeted therapies is increasingly recognized. This guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthetic accessibility and the potential therapeutic avenues suggested by the biological profiles of its derivatives.

Synthesis of this compound

The synthesis of this compound has been reported in the literature, primarily within the context of its use as a precursor for more complex molecular targets. A common synthetic route involves the reduction of a suitable phthalimide precursor.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the laboratory-scale synthesis of this compound is provided below, based on procedures described in the scientific literature.

Materials:

-

4-Methoxyphthalimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (2-3 equivalents) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.

-

The resulting slurry is filtered, and the filter cake is washed with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

Diagram of Synthetic Pathway:

Caption: Synthetic route to this compound.

Potential Research Applications

The primary research application of this compound lies in its role as a scaffold for the development of enzyme inhibitors. Its derivatives have shown activity against key targets in oncology and neurology.

Tyrosine Kinase Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of tyrosine kinases, which are critical mediators of cell signaling and are often dysregulated in cancer.

Experimental Protocol: In Vitro Enzyme-Inhibiting Activity Assay

The following is a general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase, based on methods described for evaluating derivatives of this compound.[1][2]

Materials:

-

Test compounds (derivatives of this compound)

-

Recombinant target tyrosine kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Test compounds are dissolved in DMSO to create stock solutions.

-

Serial dilutions of the test compounds are prepared in kinase buffer.

-

The kinase, substrate, and test compound are added to the wells of a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a detection reagent and a plate reader.

-

The percentage of inhibition is calculated for each compound concentration.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Diagram of Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition screening.

Quantitative Data for this compound Derivatives:

While specific IC₅₀ values for this compound are not available, a patent discloses the activity of its derivatives as tyrosine kinase inhibitors. The data is presented in ranges.

| Compound Class | Target | Activity Range (IC₅₀) | Reference |

| Acrylamide derivatives containing a this compound moiety | EGFR (mutant) | Not specified, but active | [1] |

Note: The patent indicates that these compounds are active but does not provide specific IC₅₀ values for individual compounds containing the this compound core.

Histone Deacetylase (HDAC) Inhibition

The this compound scaffold has also been incorporated into molecules designed as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology and neurology.

A patent describes N-(2-aminophenyl)-4-methoxyisoindoline-2-carboxamide as a compound prepared in the context of developing HDAC inhibitors.[3][4] While specific inhibitory data for this compound is not provided, it highlights the utility of the this compound core in constructing molecules for this target class.

Conclusion and Future Directions

This compound is a versatile synthetic intermediate with demonstrated utility in the construction of enzyme inhibitors targeting kinases and potentially HDACs. The lack of direct biological data on this compound itself presents an opportunity for future research. Screening of this compound against a broad panel of biological targets could reveal novel activities. Furthermore, the development of new synthetic methodologies to access a wider range of substituted this compound derivatives will undoubtedly expand its application in the discovery of new therapeutic agents. For researchers in drug development, this compound represents a valuable and readily accessible building block for creating libraries of compounds aimed at modulating key biological pathways implicated in a variety of diseases.

References

- 1. US10300058B2 - Tyrosine kinase inhibitor and uses thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US11572368B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 4. EP2701699B1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

The Isoindoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to neurodegenerative disorders. This technical guide provides a comprehensive review of the isoindoline scaffold's role in medicinal chemistry, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of key signaling pathways.

The Versatility of the Isoindoline Scaffold in Drug Design

The isoindoline nucleus and its oxidized analogue, isoindolinone, are present in numerous natural products and have been successfully incorporated into a variety of clinically approved drugs.[1][2][3] The structural rigidity of the scaffold, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of isoindoline-based compounds with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and immunomodulatory activities.[4][5][6][7]

Key Therapeutic Areas and Biological Targets

Isoindoline derivatives have shown significant promise in several key therapeutic areas. The following sections detail their activity against prominent biological targets, supported by quantitative data.

Anticancer Activity

The isoindoline scaffold is a prominent feature in a number of potent anticancer agents. One of the most notable classes of isoindoline-containing drugs are the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[1][4] More recent research has focused on isoindolinone derivatives as inhibitors of various enzymes implicated in cancer progression, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.[8][9]

Table 1: Anticancer Activity of Isoindoline Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Isoindolinone | PARP1 | - | Single-digit nanomolar | [2] |

| 2-benzyl-6-substituted-ethoxy-isoindolinone | - | HepG2 | 5.89 | [7] |

| Isoindolinone-based PI3Kγ inhibitors | PI3Kγ | - | pIC50 range: 5.27–9.20 | [9] |

| Isoindoline derivatives of α-amino acids | - | A549 | 0.001 | [10] |

| Isoindoline derivatives of α-amino acids | - | U373 | 0.007 | [10] |

| Isoindolinone-based kinase inhibitors | VEGFR-2 | MCF-7 | 0.087 - 0.358 | [11] |

| Isoindolinone-based kinase inhibitors | VEGFR-2 | HepG2 | 1.13 - 8.81 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of isoindoline derivatives have been extensively explored, with a primary focus on the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[12][13] The ability of certain isoindoline-containing compounds to modulate cytokine production has led to their investigation in autoimmune diseases.

Table 2: Anti-inflammatory Activity of Isoindoline Derivatives

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Isoindoline-2(1H)-carboxamide | STING (human) | STING inhibition | 6.2 | [13] |

| Isoindoline-2(1H)-carboxamide | STING (mouse) | STING inhibition | 12.5 | [13] |

| Thalidomide analogues | TNF-α production | LPS-activated PBMCs | - | [12] |

Signaling Pathways Modulated by Isoindoline Derivatives

The biological effects of isoindoline-containing drugs are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Cereblon-Mediated Protein Degradation

A key mechanism of action for the immunomodulatory drugs (IMiDs) like pomalidomide involves the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide binds to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][14] The degradation of these lymphoid transcription factors results in both direct anti-myeloma effects and enhanced T-cell activation.[4][15]

Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.

Inhibition of TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that signals through its receptors, TNFR1 and TNFR2, to activate downstream pathways leading to inflammation and apoptosis.[16][17] Small molecule inhibitors can disrupt this pathway by preventing TNF-α from binding to its receptors or by interfering with the downstream signaling cascade.[13][18]

Caption: Isoindoline inhibitors can block the TNF-α signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of isoindoline derivatives involve a variety of standard and specialized laboratory techniques. This section provides detailed methodologies for key experiments.

General Procedure for the Synthesis of Isoindoline-1,3-dione Derivatives

This protocol describes a common method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) through the condensation of phthalic anhydride with a primary amine.[8]

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., N-arylbenzenecarboximidamides)

-

Benzene (or another suitable solvent like toluene or acetic acid)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in benzene.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Note: Carrying out the reaction at room temperature without heating may lead to the formation of the monoacylated product, a phthalic acid amide.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][6][19]

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (isoindoline derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a number of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel derivatives and their mechanisms of action promises to yield new therapeutic agents for a wide range of diseases. Future research will likely focus on the development of more selective and potent isoindoline-based inhibitors for specific targets, as well as the exploration of this scaffold in emerging therapeutic areas such as targeted protein degradation. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly solidify the importance of the isoindoline scaffold in the future of drug discovery.

References

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. brimr.org [brimr.org]

- 12. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of targeting the transcription factors Ikaros and Aiolos on B cell activation and differentiation in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

exploring the chemical space of methoxy-substituted isoindolines

An In-depth Guide to the Chemical Space of Methoxy-Substituted Isoindolines for Drug Discovery Professionals

Introduction

The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, is a privileged structure in medicinal chemistry.[1][2] It is a core component of several clinically significant drugs, including the immunomodulator lenalidomide and the diuretic chlorthalidone.[3][4] The introduction of substituents onto this core dramatically alters its physicochemical and biological properties. Among the most impactful functional groups in drug design is the methoxy (-OCH3) group.[5] Its unique electronic and steric properties can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[6][7] This technical guide explores the chemical space of methoxy-substituted isoindolines, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential, providing a comprehensive resource for researchers in drug development.

Synthetic Strategies for Methoxy-Substituted Isoindolines

The synthesis of the methoxy-substituted isoindoline core and its derivatives, such as isoindolinones, can be achieved through various strategic routes. A common approach involves the cyclization of appropriately substituted precursors.

A generalized synthetic workflow often starts from commercially available methoxy-substituted benzaldehyde or aniline derivatives. For instance, the synthesis of 3-substituted isoindolin-1-ones can be achieved through a nucleophilic addition reaction between 2-cyanobenzaldehyde and a methoxy-substituted 2-nitroaniline derivative, followed by cyclization.[8] Another versatile method is the intramolecular Diels-Alder reaction, which has been successfully employed in the synthesis of complex isoindolinone-containing natural products.[2]

Below is a generalized workflow for the synthesis of substituted isoindolinones, a common core within this chemical space.

Structure-Activity Relationships (SAR) and Biological Impact

The position of the methoxy substituent on the isoindoline ring system is a critical determinant of biological activity and mechanism of action. Even a minor positional shift can switch a compound's primary mode of cell death or its target selectivity.

A remarkable example is seen in indolyl-propenone analogues, where the indole core is structurally related to the isoindoline system. Shifting a methoxy group from the 5-position to the 6-position on the indole ring switches the compound's biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption.[9][10] Methoxy substitution also plays a key role in modulating the activity of isoindoline derivatives as enzyme inhibitors. In a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, a 2-methoxy substitution on the benzylamine moiety was found to be important for butyrylcholinesterase (BuChE) inhibitory activity, a target relevant to Alzheimer's disease.[11]

The following diagram illustrates the logical relationship between methoxy group placement and the resulting biological outcome in certain indole-based compounds, which provides a valuable model for the isoindoline space.

Quantitative SAR Data

The following tables summarize key quantitative data for various methoxy-substituted isoindoline derivatives and related structures, highlighting their potency against different biological targets.

Table 1: Cholinesterase Inhibitory Activity of Methoxy-Substituted Isoindoline-1,3-diones

| Compound | Substitution | Linker (n) | Target | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 1 | Unsubstituted Benzylamine | 1 | BuChE | > 10 | [11] |

| 5 | 2-Methoxy Benzylamine | 1 | BuChE | 7.86 | [11] |

| 12 | Unsubstituted Benzylamine | 3 (with OH) | AChE | 3.33 | [11] |

Data extracted from a study on multifunctional anti-Alzheimer agents.[11] BuChE: Butyrylcholinesterase; AChE: Acetylcholinesterase.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity

| Compound | Structure | Cell Line | IC50 (nM) | Tubulin Polym. IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 3e | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 | 35 | 1.5 | [12] |

Data for a potent methoxy-substituted indole derivative that inhibits tubulin polymerization.[12]

Mechanisms of Action

Methoxy-substituted isoindoline derivatives exert their biological effects through diverse mechanisms, with tubulin polymerization inhibition being a prominent mode of action for anticancer applications.

Microtubule Disruption

Several methoxy-substituted compounds containing indole or isoindoline-like cores function as potent mitotic inhibitors by disrupting microtubule dynamics.[9][12] These agents often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptosis. The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for example, degrades the cytoskeleton in a manner similar to colchicine.[12]

The signaling pathway below illustrates the process of tubulin polymerization and the point of intervention for these inhibitory compounds.

Pharmacokinetic Considerations

The inclusion of methoxy groups can significantly influence the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. Methoxy groups are generally lipophilic, which can affect membrane permeability and absorption. However, they are also susceptible to O-demethylation by cytochrome P450 enzymes in the liver, representing a potential site of metabolism. This metabolic vulnerability can be either a liability, leading to rapid clearance, or an asset, if it produces an active metabolite. Recent studies on 1H-isoindole-1,3(2H)-dione derivatives, including a 2-methoxy derivative, have shown favorable pharmacokinetic profiles and broad analgesic activity in various pain models.[13]

Experimental Protocols

General Synthesis of 1-Tetrazolyl-Substituted Isoquinolines

This protocol describes a multicomponent reaction to synthesize complex heterocyclic systems related to the isoindoline core.[14]

-

Step 1: Reagent Preparation: To a solution of the appropriate iminium salt (e.g., cotarnine chloride, 8.3 mmol) and p-methoxyphenyl isonitrile (11 mmol) in methanol (25 mL) at 20 °C, add sodium azide (11 mmol).

-

Step 2: Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate-hexane (1:2) mobile phase. The reaction typically proceeds for 24-48 hours.

-

Step 3: Isolation: Once the reaction is complete, remove the methanol under reduced pressure (in vacuo).

-

Step 4: Purification: Crystallize the resulting residue from a mixture of ethyl acetate and hexane (1:2) to yield the pure 1-tetrazolyl-substituted isoquinoline product.

Tubulin Polymerization Inhibition Assay

This protocol is adapted from methods used to evaluate inhibitors of microtubule assembly.[12]

-

Step 1: Reagent Preparation: Prepare a reaction mixture containing purified tubulin (1.0 mg/mL) in a glutamate-based polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Step 2: Compound Incubation: Add various concentrations of the test compound (e.g., methoxy-substituted isoindoline derivative) dissolved in a suitable solvent (like DMSO) to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (solvent only).

-

Step 3: Initiation of Polymerization: Initiate the polymerization by adding GTP (1.0 mM) to the mixture and increasing the temperature to 37 °C.

-

Step 4: Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance increase corresponds to the extent of tubulin polymerization.

-

Step 5: Data Analysis: Calculate the rate of polymerization for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.

Conclusion

The chemical space of methoxy-substituted isoindolines represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of methoxy groups on the isoindoline core provides a powerful tool for fine-tuning pharmacological activity, selectivity, and mechanism of action. These compounds have demonstrated significant potential in oncology and neurodegenerative diseases by targeting fundamental cellular processes like microtubule dynamics and enzymatic activity. Future research focused on expanding the synthetic diversity and conducting in-depth biological and pharmacokinetic evaluations will be crucial for translating the promise of these unique chemical entities into clinical candidates.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

A Methodological Whitepaper for the Theoretical and Computational Investigation of 4-Methoxyisoindoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 4-methoxyisoindoline have been published. This document, therefore, serves as a comprehensive methodological guide, outlining the standard theoretical and computational chemistry workflows that would be employed to investigate a novel molecule of this nature. The data presented herein is exemplary and hypothetical, intended to illustrate the expected outcomes of such a study.

Introduction

Isoindoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural alkaloids and synthetic molecules with diverse pharmacological properties.[1] These derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antitumor effects.[2][3] The functionalization of the isoindoline core can dramatically alter its physicochemical properties and biological targets. The introduction of a methoxy group at the 4-position of the isoindoline ring, creating this compound, presents a novel structure with potential for unique molecular interactions and therapeutic applications.

Computational chemistry and molecular modeling offer powerful tools for the in silico investigation of novel molecules, providing crucial insights into their structural, electronic, and pharmacokinetic properties before engaging in resource-intensive experimental synthesis and testing.[4][5] This whitepaper outlines a comprehensive theoretical and computational workflow for the characterization of this compound, leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations.

Molecular Structure and Properties

The initial step in any computational study is the determination of the molecule's stable three-dimensional structure and its fundamental electronic and chemical properties.

Molecular Geometry Optimization

The geometry of this compound would be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations rely on an accurate molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-N | 1.47 |

| C-C (aromatic) | 1.40 | |

| C-O (methoxy) | 1.37 | |

| O-CH3 (methoxy) | 1.43 | |

| Bond Angles | C-N-C | 109.5 |

| C-C-O (aromatic-methoxy) | 120.0 | |

| C-O-C (methoxy) | 118.0 | |

| Dihedral Angles | C-C-O-C | 0.0 |

Electronic Properties and Reactivity Descriptors

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.25 |

| Electronegativity (χ) | 3.05 |

| Chemical Hardness (η) | 2.80 |

| Electrophilicity Index (ω) | 1.66 |

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Detailed Methodologies and Protocols

The following protocols outline the standard computational methods for a thorough investigation of this compound.

Quantum Chemical Calculations

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 16 or ORCA 5.0.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a balance of accuracy and computational cost, including diffuse and polarization functions.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to locate the energy minimum.

-

Follow up with a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational spectra (for comparison with experimental IR data).

Protocol 2: Electronic Structure and Reactivity Analysis

-

Software: Gaussian 16 or ORCA 5.0.

-

Method: DFT (using the optimized geometry from Protocol 1).

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Procedure:

-

Perform a single-point energy calculation on the optimized structure.

-

Generate molecular orbitals to identify HOMO and LUMO energies.

-

Calculate global reactivity descriptors from the orbital energies.

-

Generate the Molecular Electrostatic Potential (MEP) surface.

-

-

Output: HOMO/LUMO energy values, HOMO-LUMO gap, conceptual DFT descriptors, and MEP plot.

Biological Activity Prediction

Given the wide range of biological activities of isoindoline derivatives, a key part of the investigation is to predict potential protein targets and binding affinities.[6][7]

Protocol 3: Molecular Docking

-

Target Selection: Based on the activities of similar isoindoline structures, potential protein targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or various kinases could be selected.[6]

-

Software: AutoDock Vina or Schrödinger's Glide.

-

Procedure:

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Prepare the this compound ligand structure by assigning charges and defining rotatable bonds.

-

Perform the docking simulation to predict the binding pose and affinity (scoring function).

-

-

Output: Binding energy/docking score (kcal/mol), and visualization of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 3: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase (4EY7) | -8.5 | TRP86, TYR337, PHE338 |

| PI3Kγ (1E8Z) | -7.9 | VAL882, LYS833, ASP964 |

Visualization of Workflows and Pathways

Diagrams are essential for illustrating the logical flow of a computational study and the relationships between different stages of investigation.

Caption: A typical workflow for the theoretical study of a novel molecule.

Caption: Logical progression from theoretical insights to drug development.

Conclusion

While this whitepaper presents a hypothetical study, it underscores the power of computational chemistry in modern chemical and pharmaceutical research. A theoretical investigation of this compound, following the protocols outlined herein, would provide invaluable data on its stability, reactivity, and potential as a bioactive agent. These in silico findings would establish a robust foundation for subsequent experimental validation, accelerating the discovery and development process for new therapeutics based on the isoindoline scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Updates on drug designing approach through computational strategies: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Detailed Synthesis Protocol for 4-Methoxyisoindoline

This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxyisoindoline, a valuable building block for researchers in medicinal chemistry and materials science. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, a summary of required reagents and their properties, and a characterization guide for the final product.

Reaction Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-nitro-N-methylphthalimide. The first step involves a nucleophilic aromatic substitution to replace the nitro group with a methoxy group, yielding 4-methoxy-N-methylphthalimide. The subsequent step is the reduction of the phthalimide to the desired this compound.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary